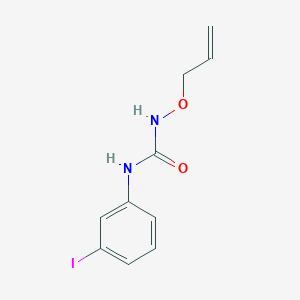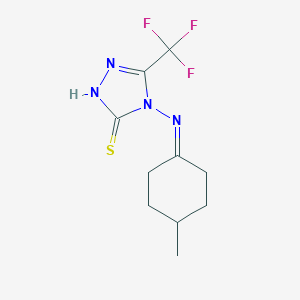
N-(2-butoxyphenyl)-4-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-butoxyphenyl)-4-phenoxybutanamide, also known as BPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. BPPB belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has been studied for its potential use in treating various diseases such as breast cancer, osteoporosis, and cardiovascular diseases.
Wirkmechanismus
N-(2-butoxyphenyl)-4-phenoxybutanamide acts as a selective estrogen receptor modulator (SERM), which means that it can selectively bind to estrogen receptors and modulate their activity. N-(2-butoxyphenyl)-4-phenoxybutanamide can act as an agonist or antagonist depending on the tissue and the type of estrogen receptor it binds to. In breast cancer cells, N-(2-butoxyphenyl)-4-phenoxybutanamide acts as an antagonist and inhibits the growth of cancer cells by blocking the activity of estrogen receptors.
Biochemical and Physiological Effects:
N-(2-butoxyphenyl)-4-phenoxybutanamide has been shown to have a variety of biochemical and physiological effects. In breast cancer cells, N-(2-butoxyphenyl)-4-phenoxybutanamide inhibits the growth of cancer cells by inducing apoptosis and blocking the cell cycle. N-(2-butoxyphenyl)-4-phenoxybutanamide has also been shown to increase bone density and reduce the risk of fractures in postmenopausal women with osteoporosis. In cardiovascular diseases, N-(2-butoxyphenyl)-4-phenoxybutanamide has been shown to reduce the risk of atherosclerosis and improve endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-butoxyphenyl)-4-phenoxybutanamide has several advantages for lab experiments, including its high affinity for estrogen receptors and its selective binding properties. However, N-(2-butoxyphenyl)-4-phenoxybutanamide has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2-butoxyphenyl)-4-phenoxybutanamide. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of N-(2-butoxyphenyl)-4-phenoxybutanamide. Another area of research is the identification of new therapeutic applications for N-(2-butoxyphenyl)-4-phenoxybutanamide, such as its potential use in treating other types of cancer or autoimmune diseases. Additionally, more studies are needed to fully understand the mechanism of action of N-(2-butoxyphenyl)-4-phenoxybutanamide and its potential side effects.
Synthesemethoden
The synthesis of N-(2-butoxyphenyl)-4-phenoxybutanamide involves a multi-step process that includes the reaction of 2-butoxyphenol with paraformaldehyde to form 2-butoxyphenylacetaldehyde. This intermediate is then reacted with phenoxyacetic acid in the presence of a catalyst to form N-(2-butoxyphenyl)-4-phenoxybutanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-butoxyphenyl)-4-phenoxybutanamide has been extensively studied for its potential use in treating breast cancer. Studies have shown that N-(2-butoxyphenyl)-4-phenoxybutanamide has a high affinity for estrogen receptors and can selectively bind to them, leading to the inhibition of the growth of breast cancer cells. N-(2-butoxyphenyl)-4-phenoxybutanamide has also been studied for its potential use in treating osteoporosis and cardiovascular diseases.
Eigenschaften
Produktname |
N-(2-butoxyphenyl)-4-phenoxybutanamide |
|---|---|
Molekularformel |
C20H25NO3 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
N-(2-butoxyphenyl)-4-phenoxybutanamide |
InChI |
InChI=1S/C20H25NO3/c1-2-3-15-24-19-13-8-7-12-18(19)21-20(22)14-9-16-23-17-10-5-4-6-11-17/h4-8,10-13H,2-3,9,14-16H2,1H3,(H,21,22) |
InChI-Schlüssel |
PAGLFTPKXHPHHA-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)CCCOC2=CC=CC=C2 |
Kanonische SMILES |
CCCCOC1=CC=CC=C1NC(=O)CCCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate](/img/structure/B254998.png)
![2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255002.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B255008.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255010.png)
![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255013.png)
![ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255015.png)
![Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)
![4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B255018.png)
![Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B255026.png)



![6-(2-Methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B255033.png)